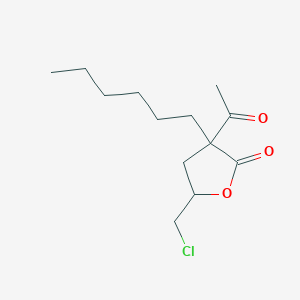![molecular formula C16H14O6 B14523165 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid CAS No. 62435-14-7](/img/structure/B14523165.png)
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is an organic compound that features a furan ring, an acrylate group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups on the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress or inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Pathways Involved: It may modulate pathways related to apoptosis (programmed cell death) and cell proliferation, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure with a chlorophenyl group instead of the dimethoxybenzoic acid moiety.
3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-acrylic acid methyl ester: Contains a cyano group and a methyl ester instead of the carboxylic acid.
3-(5-p-Tolyl-furan-2-yl)-acrylic acid: Features a tolyl group instead of the dimethoxybenzoic acid moiety.
Uniqueness
5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid is unique due to its combination of a furan ring, an acrylate group, and a dimethoxybenzoic acid moiety
Properties
CAS No. |
62435-14-7 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-[3-(furan-2-yl)prop-2-enoyl]-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-20-14-9-15(21-2)12(16(18)19)8-11(14)13(17)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,18,19) |
InChI Key |
CKGXPOBAOAXELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C=CC2=CC=CO2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Undecylphenyl)ethenyl]benzonitrile](/img/structure/B14523097.png)
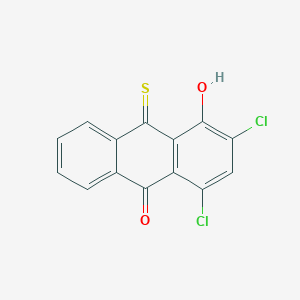

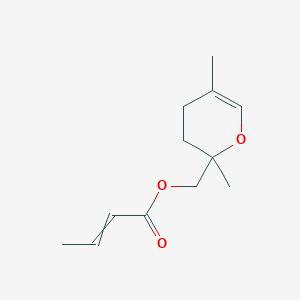
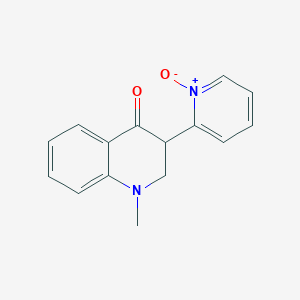
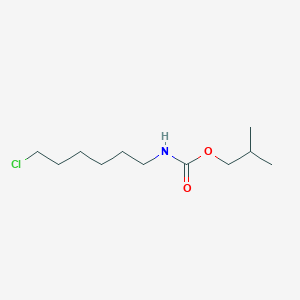
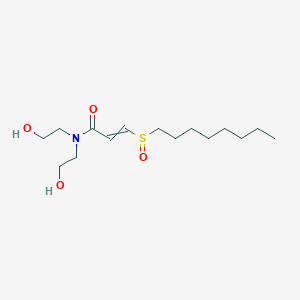
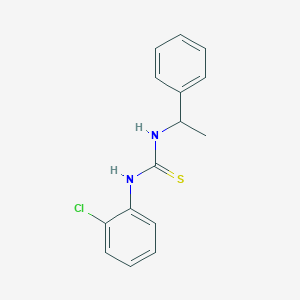
![2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid](/img/structure/B14523134.png)
![Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate](/img/structure/B14523136.png)
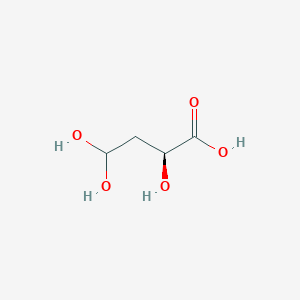
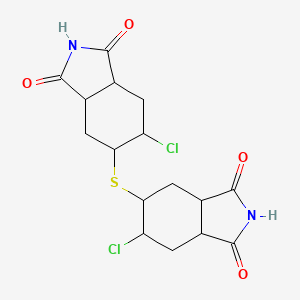
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
